2-(5-chlorothiophen-2-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-(5-CHLORO-2-THIENYL)-N’~4~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that features a quinolinecarbohydrazide core with a 5-chloro-2-thienyl and a 2,3,4-trimethoxyphenyl group
Preparation Methods
The synthesis of 2-(5-CHLORO-2-THIENYL)-N’~4~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multi-step organic reactionsReaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like hydrazine hydrate .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts like acids or bases .
Scientific Research Applications
2-(5-CHLORO-2-THIENYL)-N’~4~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The molecular pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds include other quinolinecarbohydrazides and thienyl derivatives. Compared to these, 2-(5-CHLORO-2-THIENYL)-N’~4~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Similar compounds include:
- 2-(5-Chloro-2-thienyl)-4-quinolinecarbohydrazide
- N’~4~-[(E)-1-(2,3,4-Trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide .
Properties
Molecular Formula |
C24H20ClN3O4S |
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Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-30-19-9-8-14(22(31-2)23(19)32-3)13-26-28-24(29)16-12-18(20-10-11-21(25)33-20)27-17-7-5-4-6-15(16)17/h4-13H,1-3H3,(H,28,29)/b26-13+ |
InChI Key |
AFNXYJSHKHJMJC-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)OC)OC |
Origin of Product |
United States |
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